David R Nobles Jr,
Schonna R Manning
PMID: 31148125
DOI:
10.1007/978-1-4939-9484-7_7
Abstract
Although most algal biofuel research has focused on microalgae, macroalgae are also potential sources of lipid for the production of biodiesel and other liquid fuels. Reliable, accurate methods for assessing the lipid composition of biomass are essential for the development of macroalgae in this area. The conventional methods most commonly used to evaluate lipid composition, such as those of Bligh and Dyer and Folch, do not provide complete extraction of lipids in photosynthetic cells/tissues and therefore do not provide an accurate accounting of lipid production. Here we present a 2-EE lipid extraction protocol, a method which has been demonstrated to be superior to conventional lipid extraction methods for microalgae, adapted for use with macroalgae.
Yoshikazu Taketa,
Hiroshi Mineshima,
Etsuko Ohta,
Kyoko Nakano-Ito
PMID: 29142169
DOI:
10.2131/jts.42.707
Abstract
Ethylene glycol monomethyl ether (EGME), which is widely used in various industrial products, is known for adverse effects on the reproductive system in adult rats. However, the effects of EGME on reproductive development in juvenile rats have not been demonstrated. In order to investigate the effects of EGME on the female reproductive system and pubertal development in juvenile rats, EGME was administered to female Sprague Dawley rats from postnatal day 21 to 41 at a dose level of 0, 50, 100, or 300 mg/kg. The animals were examined for general condition, body weight, vaginal opening (VO), estrous cyclicity, and histopathology of reproductive organs. EGME treatment resulted in a prolonged estrous cycle interval characterized by persistent diestrus at 50 mg/kg without effects on body weight, timing of VO, or histology of the reproductive organs. EGME at 100 mg/kg induced decreases in body weight gain, a delay of VO, and irregular estrous cycle with absence of corpora lutea and hypertrophy of uterine epithelium indicating disturbance of the ovulatory process associated with hormonal effect. At 300 mg/kg, there was significant delay of puberty due to severe growth retardation. The present results revealed that irregular estrous cycle is a first indicator of the effects of EGME on the female reproductive system in juvenile rats, with delayed pubertal onset and ovulatory process disturbance at a higher dose.
Zhuping Yin,
Dajiang Kuang,
Shiyi Wang,
Zhaozhu Zheng,
Vamsi K Yadavalli,
Shenzhou Lu
PMID: 28778522
DOI:
10.1016/j.ijbiomac.2017.07.178
Abstract
In this paper, a swelling-modified silk fibroin (SF) microneedle for transdermal drug delivery is presented. The microneedles undergo a phase transition from a dried and rigid state to a semi-solid, acerose hydrogel state with a controlled 3-dimensional (3D) porous network structure. Different micromolecular reagents have been studied for mixing with aqueous silk fibroin to endow a swellable and insoluble capacity to the SF. The aqueous SF composite is poured on a polydimethylsiloxane (PDMS) mold with arranged micropores on its surface to fabricate SF microneedles with high fidelity and mechanical robustness. The results demonstrate that 2-ethoxyethanol (ECS) modified SF microneedles can easily pierce porcine skin with a depth of ∼200μm in vitro, and transform into semi-solid hydrogels with 50-700nm porous network inside. These swelling-modified microneedles can accomplish a significantly enhanced transdermal drug release capacity in proportion to their swelling characteristics. The better swelling capacity of the microneedles produces larger pores, resulting in higher transdermal drug release kinetics. There is also a relationship between swollen pore dimensions and the molecular weights of encapsulated therapeutics. The controllable properties of these SF microneedles coupled with their high biocompatibility, render swell-to-release ECS/SF composites as viable transdermal delivery devices.
Takuya Matsuyama,
Koichi Yabe,
Chiharu Kuwata,
Kazumi Ito,
Yosuke Ando,
Hiroshi Iida,
Kazuhiko Mori
PMID: 28503943
DOI:
10.1080/01480545.2017.1320406
Abstract
To clarify the molecular mechanism of ethylene glycol monomethyl ether (EGME)-induced testicular toxicity, the potential for EGME-related changes in transcript levels of genes including spermatocyte-specific genes was evaluated in the testis of rats given single dosing of EGME at 200, 600, or 2000 mg/kg. Furthermore, the contribution of decreased testicular testosterone on EGME-induced spermatocyte toxicity was investigated by comparing to transcriptional profile due to a testosterone synthesis inhibitor, ketoconazole (KET), at 30 or 300 mg/kg. EGME at 600 mg/kg or more dose-dependently caused testicular toxicity characterized by degeneration and necrosis of spermatocytes at stage VII-XIV seminiferous tubules. The spermatocyte injury was well correlated with decreased spermatocyte-specific gene expression. Analysis of upstream regulators by the Ingenuity Pathways Analysis system suggested that up-regulation of oxidative stress, protein kinase activation, and histone acetylation was involved in EGME-induced spermatocyte toxicity. Interestingly, KET decreased testicular testosterone to a similar extent compared to the EGME treatment, but KET at up to 300 mg/kg did not show any histopathological abnormality or change in the expression of spermatocyte-specific genes. These results suggested that the decreased testicular testosterone have little impact on EGME-induced spermatocyte injury. In contrast, KET showed trends toward increases in Hsd3b2 and Hsd17b2 mRNAs, presumably resulting from inhibition of androgen synthesis. Transcriptome analysis clearly demonstrated the differential effects of EGME and KET on androgen synthesis. In conclusion, EGME caused spermatocyte toxicity correlated with decreased expression of spermatocyte-specific genes. Furthermore, oxidative stress, protein kinase activation, and histone acetylation were suggested to be involved in EGME-induced testicular toxicity.
Bartosz Pomierny,
Kjell Fuxe,
Weronika Krzyżanowska,
Magdalena Regulska,
Żaneta Broniowska,
Bogusława Budziszewska
PMID: 27497993
DOI:
10.1016/j.tiv.2016.08.001
Abstract
Ethylene glycol ethers (EGEs) are compounds widely used in many branches of industry. Their toxicological profile in the peripheral tissues is relatively well described, but little is known about their action on the central nervous system (CNS). In this study, we evaluated the effect of 2-ethoxyethanol (EE), 2-butoxyethanol (BE), 2-phenoxyethanol (PHE) and their metabolites on necrotic (estimated by cell viability and lactate dehydrogenase release) and apoptotic (caspase-3 activity and mitochondrial membrane potential) processes and reactive oxygen species' (ROS) production in human neuroblastoma (SH-SY5Y) cells. We have shown that, similar to the peripheral tissues, EGE metabolites in most of the performed assays revealed greater potential to damage than the parent compounds in the CNS cells. Subsequently, we investigated the participation of some selected protein kinases in the degenerative activity of PHE and its main metabolite, phenoxyacetic acid (PHA). It has been found that a GSK3β inhibitor weakened the damaging effects of PHE and PHA in each of the performed assays. Furthermore, the kinases, p38-MAPK, JNK-MAPK and PKC, had a significant role in the cytotoxic and proapoptotic effects of PHA. These results indicate that the neurotoxic effect of EGEs may stem from their impact on many intracellular signal transduction pathways.
Bartosz Pomierny,
Weronika Krzyżanowska,
Ewa Niedzielska,
Żaneta Broniowska,
Bogusława Budziszewska
PMID: 26721368
DOI:
10.1016/j.pharep.2015.08.006
Abstract
Ethylene glycol ethers (EGEs) are compounds widely used in industry and household products, but their potential, adverse effect on brain is poorly understood, so far. The aim of the present study was to determine whether 4-week administration of 2-buthoxyethanol (BE), 2-phenoxyethanol (PHE), and 2-ethoxyethanol (EE) induces apoptotic process in the rat hippocampus and frontal cortex, and whether their adverse effect on the brain cells can result from disturbances in the glucose metabolism.
Experiments were conducted on 40 rats, exposed to BE, PHE, EE, saline or sunflower oil for 4 weeks. Markers of apoptosis and glucose metabolism were determined in frontal cortex and hippocampus by western blot, ELISA, and fluorescent-based assays.
BE and PHE, but not EE, increased expression of the active form of caspase-3 in the examined brain regions. BE and PHE increased caspase-9 level in the cortex and PHE also in the hippocampus. BE and PHE increased the level of pro-apoptotic proteins (Bax, Bak) and/or reduced the concentration of anti-apoptotic proteins (Bcl-2, Bcl-xL); whereas, the effect of BE was observed mainly in the cortex and that of PHE in the hippocampus. It has also been found that PHE increased brain glucose level, and both BE and PHE elevated pyruvate and lactate concentration.
It can be concluded that chronic treatment with BE and PHE induced mitochondrial pathway of apoptosis, and disturbed glucose metabolism in the rat brain.
Beata Starek-Świechowicz,
Wiesław Szymczak,
Bogusława Budziszewska,
Andrzej Starek
PMID: 25712652
DOI:
10.1016/j.pharep.2014.09.011
Abstract
2-Methoxyethanol (ME) and 2-ethoxyethanol (EE) represent a large group of chemicals which are used separately or as mixtures. These compounds exert multidirectional toxic effects. The present studies aimed to demonstrate the effects of ME and EE alone and their mixture on the reproductive organs in the rats.
Male Wistar rats were treated subcutaneously with ME and EE alone (1.25-5.0mM/kg/day) or with their mixture (1:1) for 4 weeks. After completion of the experiment, the testes, epididymides, and prostate were weighed. In post-mitochondrial supernatant of the testes, the level of total protein, non-protein and protein sulfhydryl groups, malondialdehyde, total antioxidant status, and glutathione peroxidase and glutathione reductase activities were determined.
Exposure to ME alone resulted in a dose-dependent decrease in the organ weights, the total protein, non-protein and protein sulfhydryl groups. EE alone led to less marked alterations. Co-exposure to ME and EE caused alterations similar as in the rats treated with ME alone.
Marked testicular atrophy, decrease in epididymis and prostate weights are predominant effects of the repeated exposure to relatively low doses of ME and EE. A decrease in the total protein level, and protein sulfhydryl groups may be responsible for testicular atrophy. A significant depletion of non-protein sulfhydryl groups and occasionally elevated glutathione peroxidase activity may indicate that ME and EE resulted in disturbances of pro-oxidant/antioxidant balance. The study suggests that testicular toxicity in male rats co-exposed to ME and EE is mainly caused by the former compound.
Beata Starek-Świechowicz,
Katarzyna Miranowicz-Dzierżawska,
Bogusława Budziszewska,
Andrzej Starek
PMID: 26325043
DOI:
10.13075/mp.5893.00126
Abstract
Alkoxyethanols (ethylene glycol alkyl ethers) are used as mixtures in a variety of industrial and household products. The aim of this study has been to evaluate the effects of 2-methoxyethanol (ME) and 2-ethoxyethanol (EE) on hematological changes induced by 2-butoxyethanol (BE) in rats.
Experiments were performed on male Wistar rats treated subcutaneously with BE, ME, and EE alone (in the dose of 0.75 mM/kg/day and 1.25 mM/kg/day) and their mixtures with the molar ratio 1:1, for 4 weeks. Hematological analyses were performed on the day 0, 4, 11, 18, and 29. Hemoglobin (HGB) concentration in the urine was also determined in the rats treated with BE alone and co-exposed to BE and ME and also BE and EE.
The rats co-exposed to BE and ME or BE and EE demonstrated significantly less pronounced hematological changes in comparison with animals treated with BE alone at the beginning of exposure. At the later period the hematological alterations in the same animals were markedly pronounced and progressing with exposure time. The rats co-exposed to BE and ME or BE and EE did not demonstrate hemoglobinuria.
ME or EE co-administered to rats with BE lead to the amelioration in the majority of the hematological parameters at the beginning of the exposure. The hematological changes at the end of the co-exposure to BE and ME or BE and EE were markedly pronounced. The effects observed in this study appear to be related with metabolic interactions of the examined ether. Med Pr 2015;66(3):303-315.
Bartosz Pomierny,
Weronika Krzyżanowska,
Irena Smaga,
Lucyna Pomierny-Chamioło,
Piotr Stankowicz,
Bogusława Budziszewska
PMID: 25085197
DOI:
10.1007/s12640-014-9486-8
Abstract
Ethylene glycol ethers (EGEs) are components of many industrial and household products. Their hemolytic and gonadotoxic effects are relatively well known while their potential adverse effects on the central nervous system have not yet been clearly demonstrated. The aim of the present study was to examine the effects of 4-week administration of 2-buthoxyethanol (BE), 2-phenoxyethanol (PHE) and 2-ethoxyethanol (EE) on the total antioxidant capacity, activity of some antioxidant enzymes, such as the superoxide dismutase (SOD), catalase, glutathione peroxidase (GPX) and glutathione reductase and lipid peroxidation in the frontal cortex and hippocampus in the rat. These studies showed that BE and PHE decreased the total antioxidant activity, SOD and GPX activity, while increased lipid peroxidation in the frontal cortex. Like in the frontal cortex, also in the hippocampus BE and PHE attenuated the total antioxidant activity, however, lipid peroxidation was increased only in animals which received BE while reduction in GPX activity was present in rats administered PHE. The obtained data indicated that 4-week administration of BE and PHE, but not EE, reduced the total antioxidant activity and enhanced lipid peroxidation in the brain. In the frontal cortex, adverse effects of PHE and BE on lipid peroxidation probably depended on reduction in SOD and GPX activity, however, in the hippocampus the changes in the total antioxidant activity and lipid peroxidation were not connected with reduction of the investigated antioxidant enzyme activity.